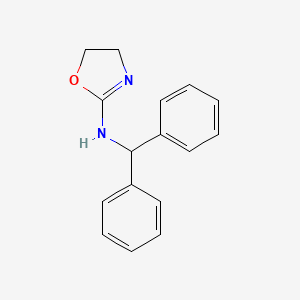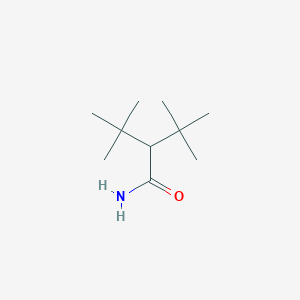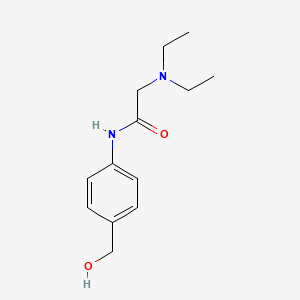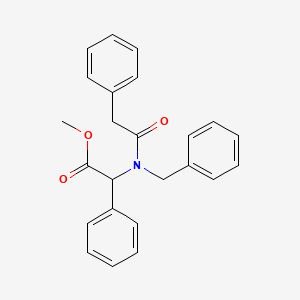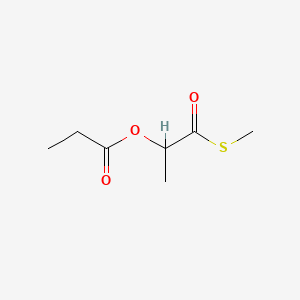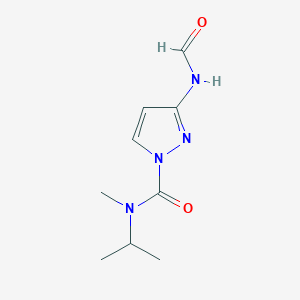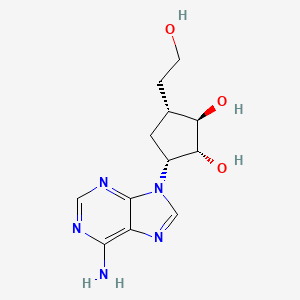
(1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol is a complex organic compound that belongs to the class of nucleosides. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids such as DNA and RNA. The presence of the 6-aminopurin-9-yl group indicates that it is a derivative of adenine, a fundamental component of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the hydroxyethyl moiety.
Attachment of the 6-Aminopurin-9-yl Group: The adenine derivative is attached to the cyclopentane ring through a glycosylation reaction, which typically requires the use of a glycosyl donor and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification Techniques: Such as chromatography and crystallization to isolate the desired product from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyethyl group to an ethyl group.
Substitution: The amino group on the purine ring can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acid Catalysts: Such as hydrochloric acid or sulfuric acid for glycosylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids.
Reduction: Can result in the formation of simpler alkyl derivatives.
Substitution: Can produce various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid structure and function.
Medicine: Investigated for its potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of (1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can:
Inhibit Enzymes: By binding to the active site and preventing substrate access.
Intercalate into DNA: Disrupting the normal structure and function of nucleic acids.
Modulate Signaling Pathways: Affecting cellular processes such as replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Deoxyadenosine: A derivative of adenosine lacking the 2’-hydroxyl group.
N6-Methyladenosine: A methylated form of adenosine with distinct biological functions.
Uniqueness
(1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group and specific stereochemistry differentiate it from other nucleosides, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
118237-79-9 |
|---|---|
Molekularformel |
C12H17N5O3 |
Molekulargewicht |
279.30 g/mol |
IUPAC-Name |
(1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C12H17N5O3/c13-11-8-12(15-4-14-11)17(5-16-8)7-3-6(1-2-18)9(19)10(7)20/h4-7,9-10,18-20H,1-3H2,(H2,13,14,15)/t6-,7+,9+,10+/m0/s1 |
InChI-Schlüssel |
CEIKVFVUUZTZPJ-MVHNUAHISA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CCO |
Kanonische SMILES |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


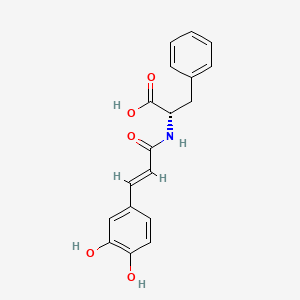
![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichloro-4-sulfophenyl)azo]-4-hydroxy-](/img/structure/B12786443.png)

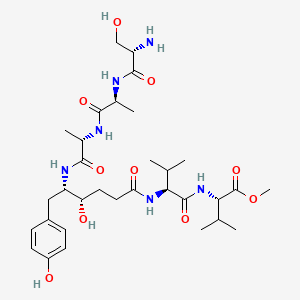
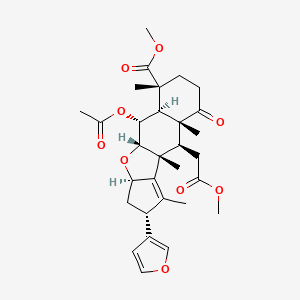
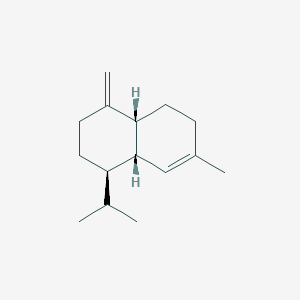
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786479.png)

